

Introduction: The Structural Significance of Methyl 2,6-dibromobenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Methyl 2,6-dibromobenzoate

CAS No.: 873994-34-4

Cat. No.: B189561

[Get Quote](#)

Methyl 2,6-dibromobenzoate is a disubstituted aromatic ester. Its structure is characterized by significant steric hindrance around the methyl ester group, caused by the two bulky bromine atoms in the ortho positions. This steric strain has profound and predictable consequences on the molecule's electronic properties and, consequently, its NMR spectra. Understanding these effects is key to a complete structural assignment.

Molecular Symmetry and Predicted Spectral Complexity

A crucial first step in NMR spectral interpretation is the analysis of molecular symmetry. **Methyl 2,6-dibromobenzoate** possesses a C_{2v} symmetry axis that bisects the C1-C4 bond and the ester group. This symmetry renders specific pairs of protons and carbons chemically equivalent, simplifying the resulting spectra.

- ^1H NMR: There are three distinct sets of protons: the methyl protons ($-\text{OCH}_3$), the protons at the C3 and C5 positions (H3/H5), and the single proton at the C4 position (H4). Therefore, three signals are expected.

- ^{13}C NMR: Due to the same symmetry, six distinct carbon signals are anticipated: the methyl carbon ($-\text{OCH}_3$), the carbonyl carbon ($\text{C}=\text{O}$), the ipso-carbon (C1), the bromine-substituted carbons (C2/C6), the proton-bearing aromatic carbons (C3/C5), and the final aromatic carbon (C4).

Below is a diagram of the molecular structure with standardized numbering for reference throughout this guide.

Caption: Molecular structure of **Methyl 2,6-dibromobenzoate**.

Experimental Protocol for NMR Analysis

Scientific integrity demands a robust and reproducible experimental methodology. The following protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule like **Methyl 2,6-dibromobenzoate**.

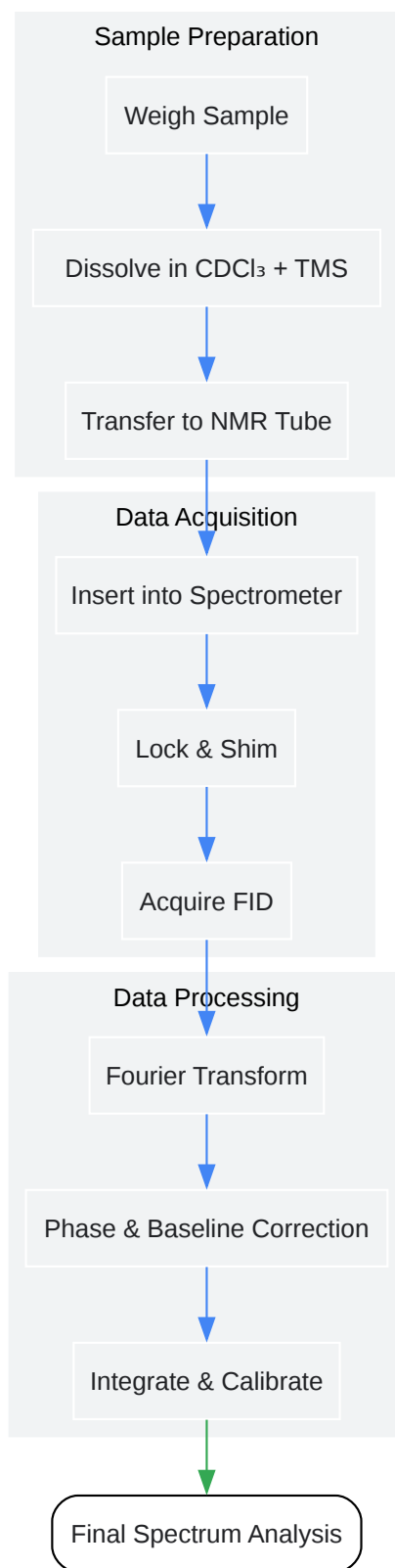
Sample Preparation

- Weighing: Accurately weigh approximately 10-20 mg of **Methyl 2,6-dibromobenzoate**.
- Solvent Selection: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl_3) is a common and suitable choice for this compound.[1]
- Internal Standard: CDCl_3 often contains a small amount of tetramethylsilane (TMS) which serves as an internal standard, with its signal defined as 0.00 ppm.[1]
- Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

NMR Spectrometer Setup and Acquisition

- Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.[2]
- ^1H NMR Acquisition:
 - Tune and shim the probe to ensure a homogeneous magnetic field.

- Acquire the spectrum using a standard single-pulse experiment.
- Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform.
- Phase and baseline correct the spectrum, and integrate all signals.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.
 - A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.



[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR sample analysis.

Detailed ^1H NMR Spectral Analysis

The ^1H NMR spectrum provides information on the number, chemical environment, and connectivity of protons.

- Methyl Protons ($-\text{OCH}_3$): This group gives rise to a singlet, as there are no adjacent protons to cause splitting. Due to the deshielding effect of the adjacent oxygen atom, this signal is expected to appear around δ 3.9-4.0 ppm. Its integration value will correspond to 3 protons.
- Aromatic Protons (H3, H4, H5): These three protons form an A_2B spin system due to the molecule's symmetry (H3 is equivalent to H5).
 - H4 Signal: The proton at the C4 position is coupled to two equivalent protons (H3 and H5). According to the $n+1$ rule, its signal will be split into a triplet. It is expected to appear around δ 7.1-7.3 ppm. The integration will be for 1 proton.
 - H3/H5 Signal: These two equivalent protons are coupled to the single H4 proton. This will split their signal into a doublet. Due to the deshielding effect of the adjacent bromine atoms, this signal will appear further downfield than H4, typically around δ 7.6-7.7 ppm. The integration will correspond to 2 protons.
 - Coupling Constant (J): The ortho-coupling constant ($^3J_{\text{HH}}$) between these aromatic protons is typically in the range of 7-9 Hz. The J value for the H4 triplet and the H3/H5 doublet will be identical.

Detailed ^{13}C NMR Spectral Analysis

The proton-decoupled ^{13}C NMR spectrum reveals the number of unique carbon environments. The chemical shifts are highly sensitive to the electronic effects of substituents. A key feature in 2,6-disubstituted benzoates is the steric inhibition of conjugation; the bulky ortho groups force the carbomethoxyl group to twist out of the plane of the aromatic ring. This reduces the electronic communication between the ester and the ring, influencing the chemical shifts of the aromatic carbons.[3]

- Methyl Carbon ($-\text{OCH}_3$): This aliphatic carbon is attached to an electronegative oxygen, placing its signal around δ 53 ppm.

- Aromatic Carbons (C1-C6):
 - C4 (para-carbon): In many methyl benzoates, the para-carbon is deshielded by the electron-withdrawing ester group. However, due to the aforementioned steric inhibition of conjugation in the 2,6-disubstituted case, this effect is diminished, and the signal appears at a higher field than might otherwise be predicted.[3] It is expected around δ 128-130 ppm.
 - C3/C5: These carbons are adjacent to the bromine-substituted carbons and are expected to resonate in the aromatic region, likely around δ 131-133 ppm.
 - C2/C6 (ipso-carbons to Br): The direct attachment of the electronegative bromine atoms causes a significant deshielding effect. However, the "heavy atom effect" of bromine can also have a shielding influence. These signals are typically found in the range of δ 120-125 ppm.
 - C1 (ipso-carbon to Ester): This quaternary carbon is attached to the ester group and is typically found downfield in the aromatic region, around δ 133-135 ppm.
- Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing significantly downfield, typically in the range of δ 165-168 ppm.

Summary of NMR Data

The following table summarizes the predicted and assigned NMR data for **Methyl 2,6-dibromobenzoate** in CDCl₃.

¹ H NMR Data				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~7.65	Doublet (d)	2H	~8.0	H3, H5
~7.20	Triplet (t)	1H	~8.0	H4
~3.95	Singlet (s)	3H	-	-OCH ₃

¹³ C NMR Data	
Chemical Shift (δ, ppm)	Assignment
~166	C=O
~134	C1
~132	C3, C5
~129	C4
~122	C2, C6
~53	-OCH ₃

Conclusion

The NMR spectra of **Methyl 2,6-dibromobenzoate** are a clear illustration of how molecular structure and symmetry govern spectroscopic output. The ¹H NMR spectrum is defined by a simple singlet and a characteristic A₂B aromatic pattern, while the ¹³C NMR spectrum is simplified to six signals due to molecular symmetry. The chemical shifts, particularly in the ¹³C spectrum, provide textbook examples of steric inhibition of conjugation, a crucial concept for scientists working with substituted aromatic systems. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently identify and characterize this molecule.

References

- Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Retrieved from [\[Link\]](#)
- Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. Retrieved from [\[Link\]](#)
- PubChem. **Methyl 2,6-dibromobenzoate** (C₈H₆Br₂O₂). Retrieved from [\[Link\]](#)
- Dhami, K. S., & Stothers, J. B. (1967). ¹³C n.m.r. studies. X. ¹³C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. Retrieved from [\[Link\]](#)

- Doc Brown's Chemistry. Introductory note on the ^{13}C NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ^{13}C nmr spectrum of methyl 2-hydroxybenzoate $\text{C}_8\text{H}_8\text{O}_3$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 ^{13}C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Methyl 3,5-Dibromobenzoate | $\text{C}_8\text{H}_6\text{Br}_2\text{O}_2$ | CID 621923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnsiencepub.com [cdnsiencepub.com]
- To cite this document: BenchChem. [Introduction: The Structural Significance of Methyl 2,6-dibromobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189561/docs#introduction-the-structural-significance-of-methyl-2-6-dibromobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)